2,5-Diphényl-1,3,4-oxadiazole

Vue d'ensemble

Description

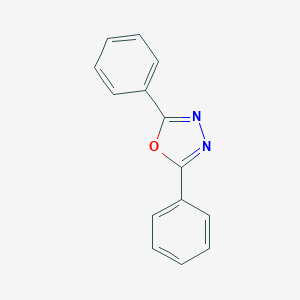

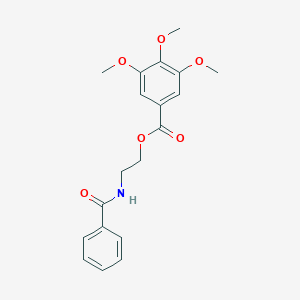

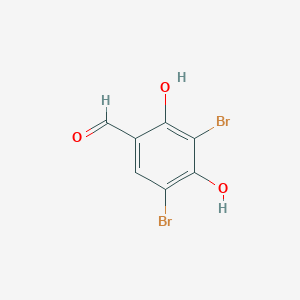

2,5-Diphenyl-1,3,4-oxadiazole, also known as PPD, is a compound with the molecular formula C14H10N2O . It has a molecular weight of 222.24 and is a white powder . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,5-Diphenyl-1,3,4-oxadiazole involves reactions such as Grignard reactions . The synthesis process also includes ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 2,5-Diphenyl-1,3,4-oxadiazole is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The π-systems of the molecules adopt predominantly planar conformations .Chemical Reactions Analysis

2,5-Diphenyl-1,3,4-oxadiazole reacts with triethyl orthoformate in the presence of zinc iodide to give acetal derivatives, which are then hydrolyzed to afford alkynylaldehyde derivatives .Physical And Chemical Properties Analysis

2,5-Diphenyl-1,3,4-oxadiazole has a boiling point of 231 °C/13 mmHg and a melting point of 138-140 °C . It has a maximum absorption wavelength (λmax) of 282 nm .Applications De Recherche Scientifique

Science des Matériaux

Les dérivés du 2,5-Diphényl-1,3,4-oxadiazole sont connus pour leur grande stabilité thermique et chimique. Ceci les rend précieux dans la production de polymères résistants à la chaleur, qui sont essentiels dans les industries nécessitant des matériaux capables de résister à des températures élevées sans se dégrader .

Agents Moussants

Ces composés sont utilisés comme agents moussants dans le processus de fabrication des mousses. Les agents moussants sont des substances qui produisent une structure cellulaire par un processus de moussage dans divers matériaux, tels que les plastiques, les métaux et les céramiques .

Blanchisseurs Optiques

Dans le domaine des matériaux optiques, les dérivés du this compound servent de blanchisseurs optiques. Ce sont des composés chimiques qui absorbent la lumière dans la région ultraviolette et violette (généralement 340-370 nm) du spectre électromagnétique et réémettent de la lumière dans la région bleue (typiquement 420-470 nm) .

Agents Anticorrosion

La stabilité chimique de ces composés les rend également appropriés pour une utilisation comme agents anticorrosifs. Ils peuvent être incorporés dans des revêtements ou des traitements pour les métaux afin de prévenir la corrosion, ce qui est particulièrement utile dans des conditions environnementales difficiles .

Cristaux Liquides à Noyau Courbé

Les cristaux liquides à noyau courbé (BCLC) à base de this compound présentent des propriétés telles que la rupture spontanée de la symétrie miroir et la commutation polaire par des champs électriques. Ces caractéristiques uniques ont des applications potentielles dans les technologies d'affichage avancées et d'autres dispositifs électroniques .

Activité Biologique

Certains dérivés du this compound ont montré des activités biologiques prometteuses. Par exemple, certains composés ont été évalués pour leurs activités antidépressives, anticonvulsivantes et anxiolytiques sans neurotoxicité par rapport aux traitements standard .

Activité Insecticide

Les dérivés symétriques tels que le 2,5-bis(2,4-dichlorophényl)-1,3,4-oxadiazole ont démontré une forte activité contre les ravageurs courants tels que les mouches domestiques et les rouleaux de feuilles. Ceci suggère des applications potentielles en agriculture comme insecticide .

Synthèse de Composés Biologiquement Importants

Le squelette du this compound est également utilisé en chimie synthétique pour créer des composés biologiquement importants par des processus tels que l'approche domino carbo-palladation/activation C-H .

Safety and Hazards

Orientations Futures

Research on 1,3,4-oxadiazole derivatives, including 2,5-Diphenyl-1,3,4-oxadiazole, is ongoing. Future developments may focus on improving the processability of these compounds by introducing side groups into the main chains . Additionally, the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells is a promising area of research .

Mécanisme D'action

Target of Action

2,5-Diphenyl-1,3,4-oxadiazole (DPDO) is primarily associated with the central nervous system (CNS). It has been found to exhibit significant CNS depressant activities

Mode of Action

The mode of action of DPDO involves interaction with its targets in the CNS, leading to a decrease in neuronal activity . The compound’s interaction with its targets results in changes in neuronal firing patterns, which can lead to CNS depressant effects such as anticonvulsant, antidepressant, and antianxiety activities .

Pharmacokinetics

The compound’s potent cns depressant activities suggest that it is likely well-absorbed and able to cross the blood-brain barrier to exert its effects on the cns .

Result of Action

The result of DPDO’s action is a decrease in neuronal activity, leading to CNS depressant effects. Specifically, DPDO has been found to exhibit anticonvulsant, antidepressant, and antianxiety activities . These effects suggest that DPDO may have potential therapeutic applications in the treatment of conditions such as epilepsy, depression, and anxiety disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DPDO. For instance, the compound should be kept in a dark place and at room temperature to maintain its stability . Additionally, exposure to dust, mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact . These precautions can help ensure the safe and effective use of DPDO.

Analyse Biochimique

Biochemical Properties

2,5-Diphenyl-1,3,4-oxadiazole is associated with a range of biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit strong activity against house flies, flies, and leaf rollers

Cellular Effects

The effects of 2,5-Diphenyl-1,3,4-oxadiazole on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,5-Diphenyl-1,3,4-oxadiazole is complex and involves a range of interactions at the molecular level. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2,5-diphenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKUXYSYJBBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222806 | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

725-12-2 | |

| Record name | 2,5-Diphenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyloxadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,5-Diphenyl-1,3,4-oxadiazole?

A1: 2,5-Diphenyl-1,3,4-oxadiazole has the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol.

Q2: What spectroscopic techniques are typically used to characterize 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives?

A2: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule. [, , , , , ] * Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]* UV-Vis Absorption and Photoluminescence Spectroscopy: Investigates the electronic structure and excited-state properties of the molecule, including absorption and emission wavelengths, Stokes shifts, and fluorescence lifetimes. [, , , , ] * Mass Spectrometry: Determines the molecular weight and fragmentation patterns of the molecule. []* X-Ray Crystallography: Reveals the three-dimensional structure and packing arrangement of molecules within a crystal lattice. [, ]

Q3: Why is 2,5-Diphenyl-1,3,4-oxadiazole a suitable material for organic light-emitting diodes (OLEDs)?

A3: PPD exhibits interesting electronic properties, making it a good candidate for electron transport materials in OLEDs: [, , , , ] * Electron Deficiency: The oxadiazole ring readily accepts electrons, facilitating electron injection and transport. * High Electron Affinity: PPD exhibits a relatively high electron affinity, which can be further enhanced by introducing electron-withdrawing groups like fluorine. [, ]* Good Film-Forming Ability: PPD and its derivatives can be readily deposited as thin films, a crucial requirement for OLED fabrication. []

Q4: How does the incorporation of fluorine atoms affect the properties of 2,5-Diphenyl-1,3,4-oxadiazole?

A4: Fluorination of PPD leads to: []* Enhanced Electron Affinity: Fluorine's strong electronegativity lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection. * Increased Polarizability: Fluorine substitution increases the molecule's polarizability, enhancing its electronic activity.* Improved Electron Transport Properties: These factors combine to make fluorinated PPD derivatives even more efficient electron transport materials for OLEDs.

Q5: What role does 2,5-Diphenyl-1,3,4-oxadiazole play in thermally activated delayed fluorescence (TADF) emitters?

A5: PPD serves as a key component in TADF emitters due to its electron-accepting nature: []* Donor-Acceptor Systems: PPD is often paired with electron-donating moieties to create molecules capable of TADF.* Energy Level Tuning: By adjusting the substituents on the phenyl rings of PPD, the energy levels of the molecule can be fine-tuned to achieve efficient TADF.

Q6: How does the structure of 2,5-Diphenyl-1,3,4-oxadiazole influence its fluorescence properties?

A6: * Excited State Intramolecular Proton Transfer (ESIPT): Ortho-hydroxy derivatives of PPD exhibit efficient ESIPT, a process where a proton is transferred within the molecule in the excited state, leading to a large Stokes shift and dual emission. []* Substituent Effects: The position and nature of substituents on the phenyl rings can significantly impact the emission wavelength, quantum yield, and excited-state lifetime of PPD derivatives. [, ]* Aggregation Effects: PPD derivatives can form aggregates, leading to changes in their absorption and emission spectra, such as the appearance of new bands associated with excimer or exciplex formation. [, ]

Q7: What is the significance of the cyclodextrin cavity size on the complexation and rotational dynamics of 2,5-Diphenyl-1,3,4-oxadiazole?

A7: []* Host-Guest Interactions: Cyclodextrins, cyclic oligosaccharides, can encapsulate PPD molecules within their hydrophobic cavities. * Cavity Size Effects: The size of the cyclodextrin cavity influences the binding strength and dynamics of the complex. * Dynamic Coupling: Stronger binding often leads to hindered rotation of the PPD molecule within the cavity.* Self-Assembly: In the case of gamma-cyclodextrin, the interaction with PPD triggers the formation of nanotubular superstructures, highlighting the potential for controlled self-assembly.

Q8: How has computational chemistry been used to study 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives?

A8: Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided valuable insights into: [, , ]* Electronic Structure: Calculations help to determine the energy levels of the HOMO and LUMO, which govern the optical and electrochemical properties of PPD derivatives.* Excited State Properties: Simulations can predict absorption and emission wavelengths, oscillator strengths, and excited-state geometries.* Structure-Property Relationships: By systematically varying the substituents on PPD, computational studies can establish relationships between molecular structure and desired properties such as emission color, electron affinity, and charge transport characteristics.

Q9: How does the structure of 2,5-Diphenyl-1,3,4-oxadiazole impact its activity and properties in various applications?

A9:

Electron Transport: The oxadiazole ring's electron deficiency makes PPD derivatives good electron transporters, and structural modifications can further fine-tune this property. [, ]* Fluorescence: Substituents on the phenyl rings and the presence of donor-acceptor systems influence the emission color, quantum yield, and excited-state lifetime of PPD derivatives. [, , ]* Liquid Crystalline Behavior:* Incorporating PPD into larger molecular architectures can induce liquid crystalline phases, potentially enabling the development of anisotropic materials with improved charge transport properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)